11-Bromo-7,7-dimethyl-7H-benzo[c]fluorene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
11-Bromo-7,7-dimethyl-7H-benzo[c]fluorene: is an organic compound with the molecular formula C19H15Br It is a derivative of benzo[c]fluorene, characterized by the presence of a bromine atom at the 11th position and two methyl groups at the 7th position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Bromination of 7,7-dimethyl-7H-benzo[c]fluorene: The synthesis of 11-Bromo-7,7-dimethyl-7H-benzo[c]fluorene typically involves the bromination of 7,7-dimethyl-7H-benzo[c]fluorene.
Reaction Conditions: The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: 11-Bromo-7,7-dimethyl-7H-benzo[c]fluorene can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride to form the corresponding hydrocarbon.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, sodium thiolate, or potassium tert-butoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate in aqueous or acidic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol or ethanol.
Major Products Formed:
Wissenschaftliche Forschungsanwendungen
Chemistry:
Organic Synthesis: 11-Bromo-7,7-dimethyl-7H-benzo[c]fluorene is used as an intermediate in the synthesis of more complex organic molecules and materials.
Material Science: It is employed in the development of organic semiconductors and light-emitting diodes (OLEDs) due to its electronic properties.
Biology and Medicine:
Drug Development: The compound is investigated for its potential as a pharmacophore in the design of new drugs targeting specific biological pathways.
Industry:
Chemical Manufacturing: Used in the production of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of 11-Bromo-7,7-dimethyl-7H-benzo[c]fluorene is primarily related to its ability to participate in various chemical reactions due to the presence of the bromine atom and the methyl groups. The bromine atom acts as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. The compound’s electronic structure also allows it to interact with other molecules, making it useful in material science and drug development .
Vergleich Mit ähnlichen Verbindungen
9-Bromo-7,7-dimethyl-7H-benzo[c]fluorene: Similar in structure but with the bromine atom at the 9th position.
5-Bromo-7,7-dimethyl-7H-benzo[c]fluorene: Similar in structure but with the bromine atom at the 5th position.
10-Bromo-7,7-dimethyl-7H-benzo[c]fluorene: Similar in structure but with the bromine atom at the 10th position.
Uniqueness: 11-Bromo-7,7-dimethyl-7H-benzo[c]fluorene is unique due to the specific positioning of the bromine atom at the 11th position, which influences its reactivity and the types of reactions it can undergo. This positional isomerism allows for the exploration of different chemical properties and applications compared to its similar compounds .
Eigenschaften
Molekularformel |
C19H15Br |
---|---|
Molekulargewicht |
323.2 g/mol |
IUPAC-Name |
11-bromo-7,7-dimethylbenzo[c]fluorene |
InChI |
InChI=1S/C19H15Br/c1-19(2)14-8-5-9-16(20)18(14)17-13-7-4-3-6-12(13)10-11-15(17)19/h3-11H,1-2H3 |
InChI-Schlüssel |
WGVIJELTOSQRSQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C2=C(C(=CC=C2)Br)C3=C1C=CC4=CC=CC=C43)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.